molecular formula C20H16FNO5 B2962021 Ethyl 8-fluoro-4-[2-(methoxycarbonyl)phenoxy]-3-quinolinecarboxylate CAS No. 477847-22-6

Ethyl 8-fluoro-4-[2-(methoxycarbonyl)phenoxy]-3-quinolinecarboxylate

Cat. No.: B2962021
CAS No.: 477847-22-6
M. Wt: 369.348
InChI Key: MTKPAJPDZLCCTG-UHFFFAOYSA-N
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Description

Ethyl 8-fluoro-4-[2-(methoxycarbonyl)phenoxy]-3-quinolinecarboxylate is a chemical compound with the molecular formula C20H16FNO5 . It is used for pharmaceutical testing .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES notation: CCOC(=O)c1cnc2c(c1Oc3ccccc3C(=O)OC)cccc2F . The InChI representation is InChI=1S/C20H16FNO5/c1-3-26-20(24)14-11-22-17-13(8-6-9-15(17)21)18(14)27-16-10-5-4-7-12(16)19(23)25-2/h4-11H,3H2,1-2H3 .


Chemical Reactions Analysis

While the specific chemical reactions involving this compound are not detailed in the retrieved papers, similar compounds undergo various transformations including oxidations, aminations, halogenations, and C–C-bond-formations .


Physical and Chemical Properties Analysis

The molecular weight of this compound is 369.34 . Other physical and chemical properties are not specified in the retrieved papers.

Scientific Research Applications

Synthesis and Fluorescence Properties

Ethyl 8-fluoro-4-[2-(methoxycarbonyl)phenoxy]-3-quinolinecarboxylate and related compounds have been explored for their synthesis techniques and properties as zinc(II)-specific fluorophores. These compounds, including variations like Zinquin ester and Zinquin acid, are valuable for studying biological zinc(II) due to their fluorescence characteristics. The detailed synthesis processes highlight the versatility of these compounds in creating esters and acids through reactions like demethylation, electrophilic substitution, and halogenation, showcasing their potential in biochemical applications (Mahadevan et al., 1996).

Chemical Transformations and Biological Applications

Further research delves into the chemical transformations and potential biological applications of this compound derivatives. Studies on the synthesis of new quinoline derivatives through reactions with aminobenzoic acids and ethyl 4-aminobenzoate reveal insights into their structure and potential as fluorophores, antioxidants, and radioprotectors. These investigations underscore the significance of such quinoline derivatives in both biochemical studies and medicine, offering a foundation for developing new sensitive and selective compounds for biological systems (Aleksanyan & Hambardzumyan, 2013).

Novel Synthesis Approaches

The exploration of novel synthesis approaches for fluoroquinolones and related compounds, including this compound, highlights the continuous innovation in this field. Research into [a]-fused fluoroquinolones, for example, demonstrates the creative methodologies being developed to create hexahydropyrrolo[1,2-a]quinolines as precursors for these compounds. Such advancements not only expand the chemical toolkit available for creating complex quinoline structures but also open new avenues for the development of therapeutic agents with potential antibacterial properties (Tsoi et al., 2001).

Properties

IUPAC Name

ethyl 8-fluoro-4-(2-methoxycarbonylphenoxy)quinoline-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16FNO5/c1-3-26-20(24)14-11-22-17-13(8-6-9-15(17)21)18(14)27-16-10-5-4-7-12(16)19(23)25-2/h4-11H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTKPAJPDZLCCTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C2C(=C1OC3=CC=CC=C3C(=O)OC)C=CC=C2F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16FNO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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